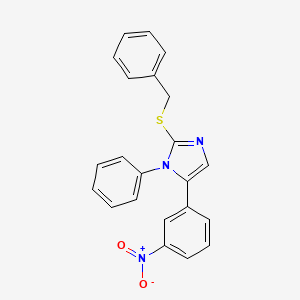

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADTWABXPLLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-1H-imidazole with benzylthiol and 3-nitrobenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and requires careful control of temperature and solvent to achieve high yields .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzylthio group can form covalent bonds with nucleophiles. These interactions can disrupt biological pathways, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular weights of the target compound with similar derivatives:

Key Observations :

Biological Activity

2-(Benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is an organic compound characterized by its complex structure, which includes an imidazole ring substituted with a benzylthio group, a nitrophenyl group, and a phenyl group. This unique arrangement of functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The imidazole ring is known for its versatility in biological systems, often acting as a pharmacophore in drug design and development. The presence of the nitrophenyl group may enhance reactivity towards biological targets, potentially disrupting vital cellular processes.

Biological Activities

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The mechanism of action involves interactions with specific molecular targets, where the nitrophenyl group may participate in redox reactions while the benzylthio group can form covalent bonds with nucleophiles. These interactions can disrupt biological pathways, leading to observed antibacterial or antifungal effects.

Antimicrobial Activity

A study conducted on similar compounds demonstrated that derivatives with imidazole rings often show promising antimicrobial activity. For instance, compounds with structural similarities to this compound were evaluated for their effectiveness against various bacterial strains and fungi, yielding positive results in inhibiting growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the combination of the imidazole ring with the nitrophenyl and benzylthio groups is crucial for its biological activity. Compounds lacking these specific functional groups showed significantly reduced or absent biological activity. The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1,3-benzothiazol-2-ylthio)-1-(3-nitrophenyl)ethanone | Contains a benzothiazole ring | Lacks the imidazole ring |

| 2-methyl-3-nitrophenyl acetate | Contains a nitrophenyl group | Lacks both imidazole and benzylthio groups |

| 4-(benzothiazol-2-yldisulfanyl)-N-methylbenzenesulfonamide | Contains disulfide linkage | Different functional groups |

Case Studies

Several studies have highlighted the biological activity of similar compounds, reinforcing the potential of this compound as a lead structure for developing new therapeutic agents.

- Anticancer Activity : A related study explored the synthesis of imidazole derivatives with anticancer properties. Compounds exhibiting high cytotoxicity against cancer cell lines were identified, suggesting that modifications to the imidazole structure could enhance therapeutic efficacy .

- Enzyme Inhibition : Another research focused on imidazole derivatives as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. The findings indicated that structural modifications could lead to potent inhibitors with significant enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.